molecular formula C15H12ClNO3 B2656579 N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide CAS No. 574711-99-2

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide

Cat. No. B2656579
CAS RN: 574711-99-2
M. Wt: 289.72
InChI Key: CQXQMLMRGLEDSR-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C15H12ClNO3 . It has a molecular weight of 289.71 .


Synthesis Analysis

The synthesis of this compound can be achieved through a reflux process using pyrrolidine or piperidine in ethanol . The reaction conditions include heating to reflux for 5-6 hours, followed by filtration, washing with ethanol and water, and drying in vacuum at 40°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a chlorophenyl group (3-chlorophenyl), an acetamide group, and a formylphenoxy group (4-formylphenoxy) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.71 . Other physical and chemical properties such as boiling point, density, etc., are not available in the retrieved sources .

Scientific Research Applications

Insecticidal Agents

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide has been studied for its potential as an insecticidal agent. Research has shown that its derivatives can exhibit significant insecticidal efficacy. For instance, certain derivatives demonstrated excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

This compound has also been explored for its potential in cancer treatment, as well as for anti-inflammatory and analgesic properties. A study highlighted the synthesis of certain derivatives that showed promising anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Synthesis of Novel Derivatives

Several studies have focused on synthesizing new derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide, exploring their structure and potential applications. These derivatives include bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, potentially useful in various chemical and pharmacological applications (Arafat et al., 2022).

Spectroscopic and Quantum Mechanical Studies

The compound and its derivatives have been subjected to spectroscopic and quantum mechanical studies to understand their electronic properties and potential applications. For example, investigations into the photovoltaic efficiency and ligand-protein interactions of certain benzothiazolinone acetamide analogs were conducted (Mary et al., 2020).

Dielectric Studies

Dielectric studies have been conducted on hydrogen-bonded complexes formed by derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide with various phenols, providing insights into their molecular interactions and properties (Malathi et al., 2004).

Crystallographic Analysis

Crystal structures of certain C, N-disubstituted acetamides including derivatives of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide have been analyzed to understand their molecular conformations and interactions (Narayana et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXQMLMRGLEDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide

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